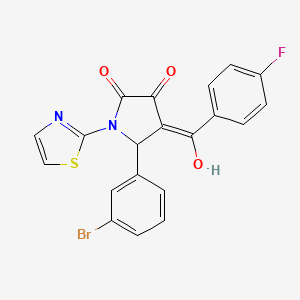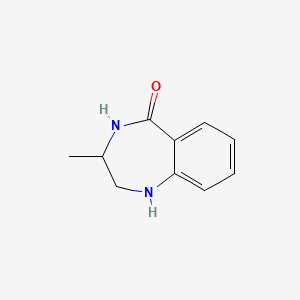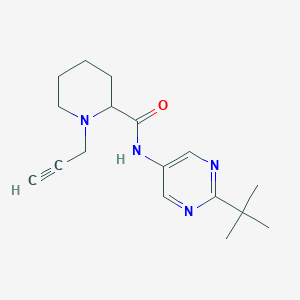
N-(2-tert-butylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-tert-butylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide, also known as JNJ-1930942, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to have significant effects on the central nervous system, making it a promising candidate for the treatment of neurological disorders.
Mecanismo De Acción
N-(2-tert-butylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide works by inhibiting the activity of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of cyclic nucleotide signaling pathways in the brain. By inhibiting PDE10A, N-(2-tert-butylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide increases the levels of cyclic nucleotides, which in turn leads to increased signaling in the brain.
Biochemical and Physiological Effects:
N-(2-tert-butylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been shown to have significant effects on the central nervous system, including improvements in cognitive function, motor function, and behavioral symptoms in animal models of neurological disorders. It has also been shown to have anti-inflammatory effects and to modulate the activity of neurotransmitters such as dopamine and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-tert-butylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is its specificity for PDE10A, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of N-(2-tert-butylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(2-tert-butylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide. One area of focus could be on developing more potent and selective inhibitors of PDE10A, which could have even greater therapeutic potential for neurological disorders. Another area of focus could be on studying the long-term effects of N-(2-tert-butylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide on the brain and on behavior, as well as its potential for use in combination with other drugs for the treatment of neurological disorders. Finally, research could also focus on developing new formulations of N-(2-tert-butylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide that could improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of N-(2-tert-butylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials for this synthesis are pyrimidine-5-carboxylic acid and propargylamine. The reaction involves the formation of an amide bond between the pyrimidine and piperidine moieties, followed by the addition of a tert-butyl group to the pyrimidine ring. The final step involves the addition of a prop-2-yn-1-yl group to the piperidine ring.
Aplicaciones Científicas De Investigación
N-(2-tert-butylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have significant effects on the central nervous system, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
N-(2-tert-butylpyrimidin-5-yl)-1-prop-2-ynylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-5-9-21-10-7-6-8-14(21)15(22)20-13-11-18-16(19-12-13)17(2,3)4/h1,11-12,14H,6-10H2,2-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARWZUQLROXTMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)NC(=O)C2CCCCN2CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

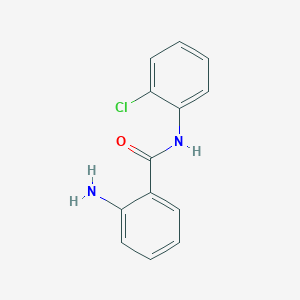
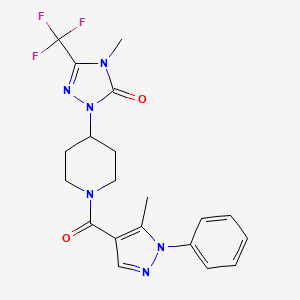
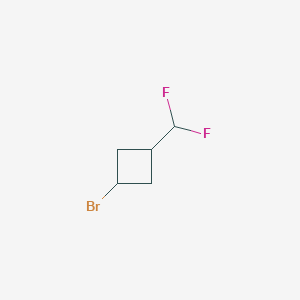
![4-Methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2923004.png)

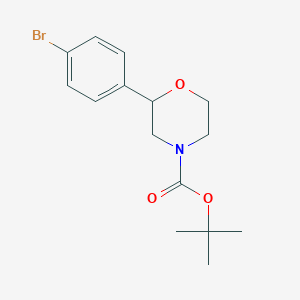
![Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2923010.png)
![(2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid](/img/structure/B2923013.png)
![1-(2,6-Dimethylphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2923014.png)
![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-(2-chlorophenyl)ethanone](/img/structure/B2923015.png)


